molecular formula C10H11N3O5S3 B7107494 N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide

N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B7107494
M. Wt: 349.4 g/mol
InChI Key: LDCOJORGDRCGIG-HTQZYQBOSA-N
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Description

N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a sulfonamide derivative, characterized by its complex ring structure, incorporating both benzothiadiazole and dioxothiolan motifs. Sulfonamides, historically significant in the development of antibiotics, continue to attract research interest due to their diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5S3/c14-8-5-20(15,16)4-7(8)13-21(17,18)9-3-1-2-6-10(9)12-19-11-6/h1-3,7-8,13-14H,4-5H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCOJORGDRCGIG-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CS1(=O)=O)O)NS(=O)(=O)C2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3S,4S)-4-hydroxy-1,1-dioxothiolan-3-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multi-step organic synthesis techniques:

  • Step 1: : Formation of the benzothiadiazole scaffold through cyclization reactions.

  • Step 2: : Introduction of the dioxothiolan ring via oxidative conditions.

  • Step 3: : Sulfonation reactions to introduce the sulfonamide functionality.

Key reaction conditions include controlled temperatures, pH adjustments, and the use of specific catalysts to facilitate each step effectively.

Industrial Production Methods: Industrial production of this compound would leverage large-scale organic synthesis setups, potentially utilizing continuous flow reactors to enhance efficiency and yield. Solvent selection, purification techniques such as crystallization or chromatography, and stringent quality control measures are vital to ensure the compound's purity and consistency.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : The compound undergoes oxidative reactions, typically facilitated by peroxides or other oxidizing agents, resulting in the modification of the thiolan ring.

  • Reduction: : Reductive conditions, employing agents like sodium borohydride, can lead to deoxygenation of the dioxothiolan ring.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, leading to various derivatives.

Common Reagents and Conditions:
  • Oxidation: : Hydrogen peroxide, atmospheric oxygen.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Alkyl halides, amines.

Major Products: The major products formed from these reactions include a range of sulfonamide derivatives, each with unique chemical and biological properties, depending on the specific reagents and conditions employed.

Scientific Research Applications

The compound finds extensive applications across various scientific fields:

  • Chemistry: : Utilized as a building block for synthesizing more complex molecules and as a reagent in various organic synthesis protocols.

  • Biology: : Investigated for its potential as an enzyme inhibitor, specifically targeting sulfonamide-sensitive enzymes.

  • Medicine: : Explored for its antibacterial and antifungal properties, with ongoing research into its efficacy and safety profiles.

  • Industry: : Applied in the development of specialty chemicals and in the formulation of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological molecules:

  • Molecular Targets: : It targets specific enzymes and proteins, disrupting their normal functions.

  • Pathways Involved: : It interferes with metabolic pathways, particularly those involving the synthesis and processing of essential biomolecules.

Comparison with Similar Compounds

Conclusion

This compound is a compound of considerable interest due to its unique structure and diverse applications in scientific research and industry. Its preparation involves complex synthetic routes, and it participates in a variety of chemical reactions, offering significant potential for further exploration and utilization.

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